
2,5-Dicyclohexyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dicyclohexyl-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclohexyl-1,3,4-oxadiazole typically involves the cyclization of diacylhydrazines. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another approach involves the oxidative cyclization of N-acylhydrazones under conditions using oxidizing agents like iodine or bromine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,5-Dicyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
科学研究应用
2,5-Dicyclohexyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2,5-Dicyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
相似化合物的比较
1,2,4-Oxadiazole: Another isomer with different biological and chemical properties.
1,2,5-Oxadiazole: Known for its high-energy material applications.
2,5-Diphenyl-1,3,4-oxadiazole: Exhibits different pharmacological activities compared to 2,5-Dicyclohexyl-1,3,4-oxadiazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its cyclohexyl groups contribute to its hydrophobic nature and influence its biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
13044-05-8 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC 名称 |
2,5-dicyclohexyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H22N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI 键 |
PPXGOZNKKRLNOT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NN=C(O2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


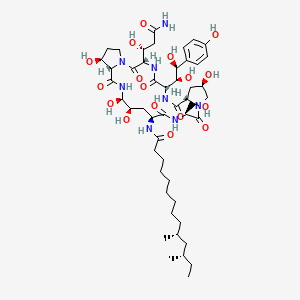
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
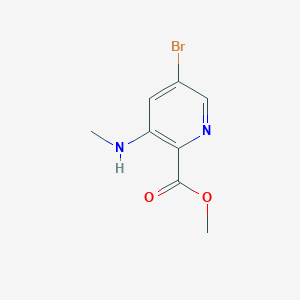
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
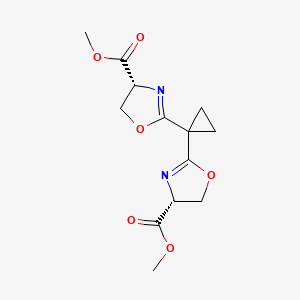
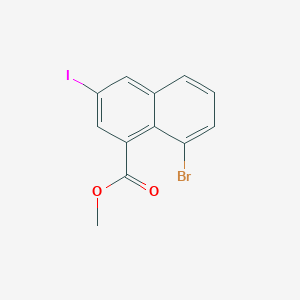
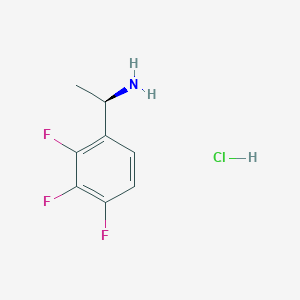
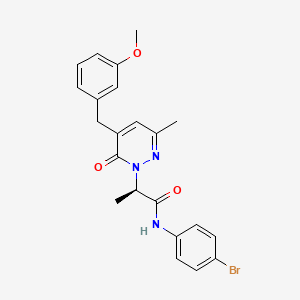
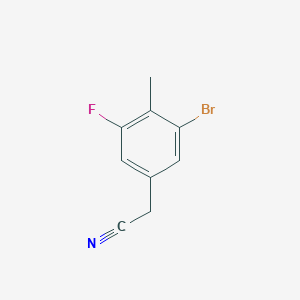
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
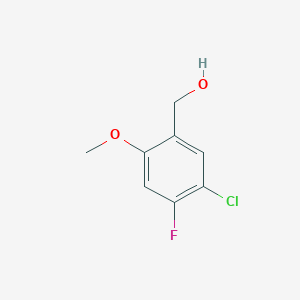
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
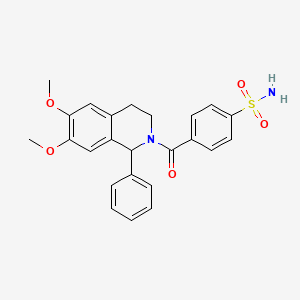
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
